6-Chloro-5-nitropyrimidine-2,4(1h,3h)-dione
Overview
Description
Molecular Structure Analysis
The molecular structure of 6-Chloro-5-nitropyrimidine-2,4(1h,3h)-dione can be represented by the canonical SMILES stringC1(=C(NC(=O)NC1=O)Cl)N+[O-]
. The InChI representation of the molecule is InChI=1S/C4H2ClN3O4/c5-2-1(8(11)12)3(9)7-4(10)6-2/h(H2,6,7,9,10)
. Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 191.53 g/mol. The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors . Its exact mass is 190.9733832 g/mol .Scientific Research Applications
Synthesis and Structural Studies
- Crystal Structure Analysis : The study by Schwabenländer, Kirfel, and Müller (1998) discusses the synthesis of 6-amino-3-methylpyrimidine-2,4(1H,3H)-dione, which is structurally related to 6-Chloro-5-nitropyrimidine-2,4(1h,3h)-dione. They achieved this through regioselective methylation of 6-aminouracil, followed by nitrosation. This process is significant for understanding the crystal structures of such compounds, which could have implications in material science and pharmacology (Schwabenländer et al., 1998).
Chemical Transformations and Derivatives
- Synthesis of Derivatives : A study by Amin and Mohammed (2001) explored the formation of red complexes of Thorium and rare earth elements with derivatives of pyrimidine-2,4(1H,3H)-dione. This showcases the potential of this compound derivatives in analytical chemistry, particularly in the spectrophotometric determination of rare earth metals (Amin & Mohammed, 2001).
- Synthesis of Thietanylpyrimidine and Thietanylimidazole Derivatives : Meshcheryakova and Kataev (2013) synthesized new derivatives of pyrimidine-2,4(1H,3H)-dione. These derivatives, involving thietanyl substitution, expand the chemical utility of pyrimidine-2,4(1H,3H)-dione, which could include this compound, in creating novel compounds with potential applications in medicinal and organic chemistry (Meshcheryakova & Kataev, 2013).
Complex Formation and Analytical Applications
- Formation of Complexes with Rare Earth Elements : The research by Amin, Mohammed, and Mousa (2003) on the reaction of yttrium with derivatives of pyrimidine-2,4-dione, including studies on complex formation, highlights the potential of this compound in analytical applications for the determination of elements like yttrium in alloys (Amin, Mohammed, & Mousa, 2003).
Properties
IUPAC Name |
6-chloro-5-nitro-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClN3O4/c5-2-1(8(11)12)3(9)7-4(10)6-2/h(H2,6,7,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPFMSTOIHBOPQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70289269 | |
Record name | 6-Chloro-5-nitropyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70289269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6630-30-4 | |
Record name | 6630-30-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60045 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Chloro-5-nitropyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70289269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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